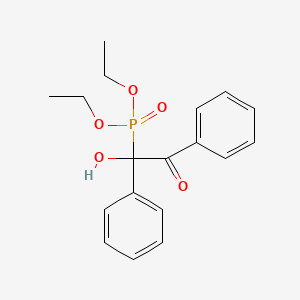
Diethyl (1-hydroxy-2-oxo-1,2-diphenylethyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (1-hydroxy-2-oxo-1,2-diphenylethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 1-hydroxy-2-oxo-1,2-diphenylethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (1-hydroxy-2-oxo-1,2-diphenylethyl)phosphonate typically involves the reaction of aromatic ketones with diethyl phosphite in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is obtained as a white precipitate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale reactions using similar conditions as in laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: Diethyl (1-hydroxy-2-oxo-1,2-diphenylethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phosphonates.
Scientific Research Applications
Diethyl (1-hydroxy-2-oxo-1,2-diphenylethyl)phosphonate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl (1-hydroxy-2-oxo-1,2-diphenylethyl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and enzymes, influencing various biochemical pathways. The compound’s effects are mediated by its ability to inhibit specific enzymes and disrupt cellular processes .
Comparison with Similar Compounds
- Diethyl (2-oxo-1-phenylethyl)phosphonate
- Dimethyl (1-hydroxy-1,2-diphenylethyl)phosphonate
Comparison: Diethyl (1-hydroxy-2-oxo-1,2-diphenylethyl)phosphonate is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity. Compared to similar compounds, it exhibits different reactivity patterns in oxidation and substitution reactions, making it valuable for specific synthetic applications .
Properties
CAS No. |
65601-38-9 |
|---|---|
Molecular Formula |
C18H21O5P |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
2-diethoxyphosphoryl-2-hydroxy-1,2-diphenylethanone |
InChI |
InChI=1S/C18H21O5P/c1-3-22-24(21,23-4-2)18(20,16-13-9-6-10-14-16)17(19)15-11-7-5-8-12-15/h5-14,20H,3-4H2,1-2H3 |
InChI Key |
GMZGQYFVNVCCQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC=CC=C1)(C(=O)C2=CC=CC=C2)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















